molecular formula C15H32 B14282831 2,8-Dimethyltridecane CAS No. 138655-04-6

2,8-Dimethyltridecane

Cat. No.: B14282831
CAS No.: 138655-04-6
M. Wt: 212.41 g/mol
InChI Key: DUBRHMOMGLFGBS-UHFFFAOYSA-N
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Description

2,8-Dimethyltridecane is an organic compound with the molecular formula C15H32. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the eighth carbon of a tridecane chain. Alkanes like this compound are known for their stability and are commonly found in various natural and synthetic sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Dimethyltridecane can be synthesized through several methods. One common approach involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. Another method includes the reduction of corresponding ketones or alcohols using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions followed by selective hydrogenation. This process involves high temperatures and pressures, along with the use of catalysts like zeolites to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethyltridecane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: When exposed to strong oxidizing agents, it can form alcohols, ketones, or carboxylic acids.

    Reduction: Although already a saturated hydrocarbon, it can be further reduced under specific conditions to remove any impurities.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: Chlorine or bromine gas under UV light or heat.

Major Products Formed:

    Oxidation: Formation of 2,8-dimethyltridecanol, 2,8-dimethyltridecanone, or 2,8-dimethyltridecanoic acid.

    Reduction: Pure this compound.

    Substitution: 2,8-dichlorotridecane or 2,8-dibromotridecane.

Scientific Research Applications

2,8-Dimethyltridecane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: Investigated for its role in pheromone communication in certain insect species.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent or intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,8-Dimethyltridecane is primarily related to its physical properties rather than specific biochemical interactions. As a non-polar molecule, it can interact with other hydrophobic substances, facilitating processes such as solubilization and transport of hydrophobic drugs. Its stability and inertness make it a suitable candidate for various industrial applications where reactivity needs to be minimized.

Comparison with Similar Compounds

  • 2,2-Dimethyltridecane
  • 2,5-Dimethyltridecane
  • 4,8-Dimethyltridecane

Comparison: While all these compounds share the same molecular formula (C15H32), their structural differences lead to variations in their physical and chemical properties. For instance, the position of the methyl groups can affect the boiling and melting points, as well as the reactivity of the compound. 2,8-Dimethyltridecane is unique due to the specific placement of its methyl groups, which can influence its behavior in chemical reactions and applications.

Properties

CAS No.

138655-04-6

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

IUPAC Name

2,8-dimethyltridecane

InChI

InChI=1S/C15H32/c1-5-6-8-12-15(4)13-10-7-9-11-14(2)3/h14-15H,5-13H2,1-4H3

InChI Key

DUBRHMOMGLFGBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CCCCCC(C)C

Origin of Product

United States

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